molecular formula C11H13NO2 B1335146 2-Phenyl-pyrrolidine-2-carboxylic acid CAS No. 25860-44-0

2-Phenyl-pyrrolidine-2-carboxylic acid

Cat. No. B1335146
CAS RN: 25860-44-0
M. Wt: 191.23 g/mol
InChI Key: CQAXKUDMMFGQDY-UHFFFAOYSA-N
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Description

2-Phenyl-pyrrolidine-2-carboxylic acid is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is chiral and can exist as either the levorotatory or dextrorotatory form .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a stereoselective synthesis of new (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid analogues has been reported .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .


Chemical Reactions Analysis

Pyrrolidine derivatives exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Scientific Research Applications

Medicinal Chemistry: Neurodegenerative Disease Treatment

2-Phenylpyrrolidine derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to modulate neurotransmitter activity and provide neuroprotective effects makes it a valuable scaffold for developing therapeutic agents targeting these conditions.

Organic Synthesis: Chiral Ligand Development

In organic synthesis, 2-phenylpyrrolidine-2-carboxylic acid can serve as a chiral ligand or building block. Its stereochemistry is particularly useful in asymmetric synthesis, helping to create enantiomerically pure compounds, which are crucial in pharmaceuticals .

Proteomics: Protein Interaction Studies

The compound is utilized in proteomics research, where it can be used to study protein interactions. Its unique structure can influence protein folding and stability, making it a tool for understanding protein dynamics and function .

Nanotechnology: Surface Modification of Nanomaterials

Carboxylic acids, including 2-phenylpyrrolidine-2-carboxylic acid, assist in the surface modification of carbon nanotubes. This application is significant in producing polymer nanomaterials with enhanced properties for various technological applications .

Drug Discovery: Scaffold for Biologically Active Compounds

The pyrrolidine ring, a core part of 2-phenylpyrrolidine-2-carboxylic acid, is widely used in drug discovery. It serves as a versatile scaffold for creating novel biologically active compounds due to its non-planarity and the ability to introduce stereochemical complexity into drug molecules .

Peptide Synthesis: Secondary Structure Mimetics

2-Phenylpyrrolidine-2-carboxylic acid is used in peptide synthesis, particularly in the creation of secondary structure mimetics. It can induce specific conformations in peptides, which is valuable for studying peptide-based interactions and designing peptide therapeutics .

Enzyme Inhibition: Aldehyde Toxicity Prevention

Research suggests that 2-phenylpyrrolidine derivatives may be effective in preventing aldehyde toxicity mediated by the enzyme acetaldehyde dehydrogenase 2 (ALDH2). This has potential implications for treating conditions related to aldehyde metabolism .

Chemical Protein and Peptide Synthesis

As a unique amino acid, 2-phenylproline is used in the synthesis of chemically modified proteins and peptides. Its incorporation into peptides can lead to novel structures with potential therapeutic applications .

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which include 2-phenylpyrrolidine-2-carboxylic acid, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its interaction with the environment .

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Relevant Papers Several papers have been published on the topic of pyrrolidine derivatives, including a review on the use of the pyrrolidine ring in drug discovery , a paper on the stereoselective synthesis of new (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid analogues , and a paper on the insights about pyrrolidine core skeletons in pharmacology .

properties

IUPAC Name

2-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10(14)11(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAXKUDMMFGQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390105
Record name 2-Phenyl-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-pyrrolidine-2-carboxylic acid

CAS RN

25860-44-0
Record name 2-Phenyl-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25860-44-0
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